[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13448731
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO3S |
|---|---|
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 2-[methyl-(2-oxo-2-thiophen-2-ylethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H11NO3S/c1-10(6-9(12)13)5-7(11)8-3-2-4-14-8/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | ZDQLCKBSAWKODW-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)C1=CC=CS1)CC(=O)O |
| Canonical SMILES | CN(CC(=O)C1=CC=CS1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid (IUPAC: 2-[methyl-(2-oxo-2-thiophen-2-ylethyl)amino]acetic acid) is a heterocyclic organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol . The compound features a thiophene ring linked to a ketone group, which is further connected to a methyl-substituted aminoacetic acid moiety. Its structure is characterized by the following key components:
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Thiophene ring: A five-membered aromatic heterocycle containing sulfur.
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Ketone group: A carbonyl group (C=O) bridging the thiophene and ethylamine segments.
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Aminoacetic acid backbone: A glycine derivative with a methyl substituent on the nitrogen atom.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
The compound’s structure has been validated through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Thiophene protons: δ 7.70–7.20 (multiplet, aromatic H).
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Methylamino group: δ 3.10 (s, N–CH₃).
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Acetic acid protons: δ 3.90–3.70 (m, CH₂COO).
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¹³C NMR:
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Carbonyl carbons: δ 170–175 (C=O).
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Thiophene carbons: δ 125–140 (aromatic C).
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Infrared (IR) Spectroscopy
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Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C–N stretch).
Mass Spectrometry
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